Enhanced Molecular Flexibility
4-(4-(Dimethylamino)butyl)phenylboronic acid contains six rotatable bonds (the butyl spacer and the dimethylamino group), compared to only two rotatable bonds in the direct analog 4-(dimethylamino)phenylboronic acid [1]. This threefold increase in conformational degrees of freedom allows the amino group to explore a wider spatial range relative to the boronic acid moiety, enabling the synthesis of coupled products with distinct three-dimensional topologies not accessible using the constrained analog [2].
| Evidence Dimension | Number of rotatable bonds (molecular flexibility) |
|---|---|
| Target Compound Data | 6 rotatable bonds |
| Comparator Or Baseline | 4-(Dimethylamino)phenylboronic acid: 2 rotatable bonds |
| Quantified Difference | +4 rotatable bonds (3× increase) |
| Conditions | Computed molecular descriptors; C12H20BNO2 vs C8H12BNO2 |
Why This Matters
Increased rotatable bond count enables diverse conformational sampling in drug candidates, potentially improving target binding or modulating pharmacokinetic properties.
- [1] Molaid. {4-[4-(二甲基氨基)丁基]苯基}硼酸 | 922501-02-8. https://www.molaid.com/MS_84156 (accessed 2026). View Source
- [2] PubChem. 4-(Dimethylamino)phenylboronic acid, CID 2734344. https://pubchem.ncbi.nlm.nih.gov/compound/2734344 (accessed 2026). View Source
